6-Hydroxy-3-methylquinazolin-4(3H)-one
Overview
Description
6-Hydroxy-3-methylquinazolin-4(3H)-one is a compound that belongs to the quinazolinone family, which is a class of compounds known for their diverse biological activities and pharmaceutical applications. The compound's structure is characterized by a quinazoline ring system with a hydroxy group at the 6-position and a methyl group at the 3-position. Quinazolinones are of significant interest due to their potential therapeutic properties and use as intermediates in the synthesis of more complex molecules 10.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions, amine additions, and substitutions. For instance, a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another method for synthesizing 3-hydroxyquinolin-2(1H)-ones includes a one-pot synthesis from N-phenylacetoacetamide derivatives through α-hydroxylation and intramolecular cyclization . Additionally, 3-amino-4-hydroxyquinolin-2(1H)-one derivatives were synthesized from methyl isocyanoacetate and isatoic anhydrides, followed by hydrolysis . These methods highlight the versatility of synthetic approaches for quinazolinone derivatives.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structure of a novel quinazolinone derivative was studied by X-ray crystallography, and its molecular geometry was analyzed using density functional theory (DFT) . Such studies are crucial for understanding the conformation and electronic properties of these molecules, which can influence their reactivity and biological activity.
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including azo coupling, which is used in the synthesis of azo derivatives for analytical test reactions for nitrite and nitrate anions . Additionally, quinazolinones can be functionalized through C–C and C–N bond formation in water, demonstrating the potential for eco-friendly synthetic methods . The reactivity of the quinazolinone core can be further explored through substitutions and coupling reactions, as shown in the synthesis of 3-substituted 4(3H)-quinazolinones10.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxy or amino groups can affect the molecule's polarity, solubility, and potential for intermolecular interactions. For instance, the intramolecular hydrogen bonding in hydroxyquinolinones can lead to significant shifts in their UV spectra . Theoretical calculations, such as those performed using DFT, can predict thermodynamic properties and help in understanding the stability and reactivity of these molecules .
Scientific Research Applications
Cancer Research
6-Hydroxy-3-methylquinazolin-4(3H)-one derivatives have been found significant in cancer research. One derivative, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, is an important intermediate in first-line drugs for treating colon and rectal cancers. Its synthesis method has been optimized for better understanding and application in cancer treatment research (He Zheng-you, 2010).
Antimicrobial Activity
A variety of 6,8-dibromo-3-[4-(5-substitutedphenyl-1,2-oxazol-3-yl)phenyl]-2-methylquinazolin-4-one derivatives have shown promising antibacterial and antifungal activities. These compounds, synthesized through a specific process, have been evaluated and confirmed for their antimicrobial efficacy (Komal R Savaliya, 2022).
Corrosion Inhibition
6-Hydroxy-3-methylquinazolin-4(3H)-one derivatives have also been used as corrosion inhibitors. Schiff bases derived from this compound have shown high efficiency in inhibiting mild steel corrosion in acidic environments. Their efficiency is influenced by factors such as the amount of nitrogen in the inhibitor, its concentration, and molecular weight (D. Jamil et al., 2018).
Anti-inflammatory and Antimicrobial Properties
Some novel 2-methylquinazolin-4(3H)-one derivatives have been synthesized and screened for their anti-inflammatory and antimicrobial properties. These derivatives, featuring urea, thiourea, and sulphonamide functionalities, have shown significant inhibitory activity against TNF-α and IL-6, along with antimicrobial activities (Ashish P. Keche, V. M. Kamble, 2014).
DNA Repair Enzyme Inhibition
Quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) have been synthesized. These compounds, including 8-hydroxy-, 8-methoxy-, and 8-methylquinazolin-4(3H)-ones, demonstrated promising PARP inhibitory activity and enhanced the cytotoxicity of certain anticancer agents in vitro (R. Griffin et al., 1998).
Safety And Hazards
properties
IUPAC Name |
6-hydroxy-3-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-10-8-3-2-6(12)4-7(8)9(11)13/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAARRMOBNGVINM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648741 | |
Record name | 6-Hydroxy-3-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-3-methylquinazolin-4(3H)-one | |
CAS RN |
19181-69-2 | |
Record name | 6-Hydroxy-3-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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